AP20187
CAS No.: 195514-80-8
Cat. No.: VC0519064
Molecular Formula: C82H107N5O20
Molecular Weight: 1482.7 g/mol
Purity: >98% (or refer to the Certificate of Analysis)
* For research use only. Not for human or veterinary use.

Specification
CAS No. | 195514-80-8 |
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Molecular Formula | C82H107N5O20 |
Molecular Weight | 1482.7 g/mol |
IUPAC Name | [(1R)-3-(3,4-dimethoxyphenyl)-1-[3-[2-[[2-[[[2-[3-[(1R)-3-(3,4-dimethoxyphenyl)-1-[(2S)-1-[(2S)-2-(3,4,5-trimethoxyphenyl)butanoyl]piperidine-2-carbonyl]oxypropyl]phenoxy]acetyl]amino]methyl]-3-(dimethylamino)propyl]amino]-2-oxoethoxy]phenyl]propyl] (2S)-1-[(2S)-2-(3,4,5-trimethoxyphenyl)butanoyl]piperidine-2-carboxylate |
Standard InChI | InChI=1S/C82H107N5O20/c1-15-61(57-43-71(98-9)77(102-13)72(44-57)99-10)79(90)86-37-19-17-27-63(86)81(92)106-65(33-29-52-31-35-67(94-5)69(39-52)96-7)55-23-21-25-59(41-55)104-50-75(88)83-47-54(49-85(3)4)48-84-76(89)51-105-60-26-22-24-56(42-60)66(34-30-53-32-36-68(95-6)70(40-53)97-8)107-82(93)64-28-18-20-38-87(64)80(91)62(16-2)58-45-73(100-11)78(103-14)74(46-58)101-12/h21-26,31-32,35-36,39-46,54,61-66H,15-20,27-30,33-34,37-38,47-51H2,1-14H3,(H,83,88)(H,84,89)/t61-,62-,63-,64-,65+,66+/m0/s1 |
Standard InChI Key | NSBGUMKAXUXKGI-BPNHAYRBSA-N |
Isomeric SMILES | CC[C@@H](C1=CC(=C(C(=C1)OC)OC)OC)C(=O)N2CCCC[C@H]2C(=O)O[C@H](CCC3=CC(=C(C=C3)OC)OC)C4=CC(=CC=C4)OCC(=O)NCC(CNC(=O)COC5=CC=CC(=C5)[C@@H](CCC6=CC(=C(C=C6)OC)OC)OC(=O)[C@@H]7CCCCN7C(=O)[C@@H](CC)C8=CC(=C(C(=C8)OC)OC)OC)CN(C)C |
SMILES | CCC(C1=CC(=C(C(=C1)OC)OC)OC)C(=O)N2CCCCC2C(=O)OC(CCC3=CC(=C(C=C3)OC)OC)C4=CC(=CC=C4)OCC(=O)NCC(CNC(=O)COC5=CC=CC(=C5)C(CCC6=CC(=C(C=C6)OC)OC)OC(=O)C7CCCCN7C(=O)C(CC)C8=CC(=C(C(=C8)OC)OC)OC)CN(C)C |
Canonical SMILES | CCC(C1=CC(=C(C(=C1)OC)OC)OC)C(=O)N2CCCCC2C(=O)OC(CCC3=CC(=C(C=C3)OC)OC)C4=CC(=CC=C4)OCC(=O)NCC(CNC(=O)COC5=CC=CC(=C5)C(CCC6=CC(=C(C=C6)OC)OC)OC(=O)C7CCCCN7C(=O)C(CC)C8=CC(=C(C(=C8)OC)OC)OC)CN(C)C |
Appearance | Solid powder |
Introduction
Chemical Properties and Structure
AP20187 is a synthetic molecule with specific binding capabilities that allow it to serve as a dimerizing agent. Its chemical characteristics are essential to understanding its function and applications.
Physical and Chemical Characteristics
AP20187 has precise chemical and physical properties that contribute to its effectiveness as a dimerizing agent, as detailed in Table 1.
Table 1: Chemical and Physical Properties of AP20187
Property | Value |
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Molecular Formula | C₈₂H₁₀₇N₅O₂₀ |
Molecular Weight | 1482.75 Da |
Physical Appearance | Off-White Solid |
CAS Number | 195514-80-8 |
PubChem ID | 78357784 |
InChI Key | NSBGUMKAXUXKGI-BPNHAYRBSA-N |
Purity | ≥98% (HPLC) |
The compound has a complex chemical structure featuring multiple methoxy groups and a specific stereochemistry that enables its selective binding to mutant FK506 binding proteins (FKBP) . This selectivity is critical for its application in targeted biological systems.
Solubility Profile
The solubility characteristics of AP20187 are important considerations for experimental design and application, as shown in Table 2.
Table 2: Solubility Data for AP20187
Solvent | Solubility |
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DMSO | ≥ 57 mg/mL (38.44 mM) |
Ethanol | 150 mg/mL (101.16 mM; requires ultrasonication) |
Storage Recommendation | Store at -20°C |
These solubility properties make AP20187 suitable for various experimental conditions and delivery methods in both in vitro and in vivo applications .
Mechanism of Action
AP20187 functions through a specific mechanism that enables precise control over cellular functions, making it invaluable for research applications.
Molecular Interaction Mechanism
AP20187 operates by inducing the dimerization of proteins containing an engineered variant of FKBP (FK506 binding protein). Specifically, it shows high affinity for the FKBP F36V mutant over wild-type FKBP, allowing for selective targeting of engineered fusion proteins .
When AP20187 binds to FKBP fusion proteins, it induces their dimerization, which can trigger downstream signaling pathways. This mechanism allows researchers to control cellular processes by designing fusion proteins that activate specific pathways when dimerized .
Activation of Signaling Pathways
The dimerization induced by AP20187 can activate various signaling cascades depending on the fusion proteins employed. In many research applications, fusion proteins combining FKBP with death domains such as Fas, FADD (Fas-associated death domain), or caspases are used. When these fusion proteins are dimerized by AP20187, they activate apoptotic pathways, leading to controlled cell death .
This ability to induce targeted apoptosis makes AP20187 particularly valuable for studying cell death mechanisms and developing potential therapeutic approaches for conditions characterized by insufficient or excessive apoptosis.
Research Applications
AP20187 has found extensive use in various research domains, from fundamental cellular biology to translational and therapeutic research.
Cellular Senescence and Aging Research
One of the most impactful applications of AP20187 is in the study of cellular senescence and aging. Researchers have developed transgenic mouse models (referred to as ATTAC mice) in which cells expressing p16INK4A, a hallmark of senescent cells, also express a fusion protein combining FKBP and caspase 8 under the control of a minimal Ink4a promoter .
In these models, administration of AP20187 activates the FKBP-caspase 8 fusion protein in senescent cells, triggering their apoptosis. This approach has yielded significant insights into the role of senescent cells in aging and age-related diseases. For example, in a groundbreaking study, the elimination of senescent cells in middle-aged mice using AP20187:
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Increased median lifespan by 24-27% across different genetic backgrounds and diets
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Reduced age-related glomerulosclerosis in the kidneys
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Decreased blood urea nitrogen levels, indicating improved renal function
These findings have profound implications for understanding the cellular mechanisms of aging and developing potential interventions to extend healthspan.
Gene Therapy and Conditional Systems
AP20187 has proven valuable in conditional gene therapy systems, offering the possibility of achieving selective cell expansion without toxic effects. In these applications, AP20187 serves as a chemical inducer of dimerization in engineered cellular systems .
Studies have shown that in vivo administration of AP20187 can produce notable expansion of transduced cells, including red blood cells, platelets, and to a lesser extent, granulocytes. This capability makes it a promising tool for developing controllable gene therapy approaches .
Metabolic Research
In the field of metabolic research, AP20187 has been employed in an AP20187-LFv2IRE system. Administration of AP20187 in this system activates LFv2IRE, resulting in increased uptake of both hepatic glycogen content and muscular glucose . This application demonstrates the versatility of AP20187 in studying metabolic pathways and potential therapeutic approaches for metabolic disorders.
Neurodegenerative Research
AP20187 has been utilized in neurodegenerative research, specifically in studies examining the role of protein dimerization in neuronal function and pathology. In experimental models, AP20187 treatment has shown effects on various neurological parameters:
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Real-time PCR analysis has demonstrated that AP20187 treatment (at doses of 0.5 mg/kg, 2 mg/kg, or 5 mg/kg) significantly increases the levels of CHOP mRNA in the central nervous system of PLP/Fv2E-PERK mice
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AP20187 treatment significantly alleviates experimental autoimmune encephalomyelitis (EAE)-induced myelin damage
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The treatment significantly reduces the number of degenerating axons and increases the density of axons in demyelinating lesions in the lumbar spinal cord
These findings suggest potential applications in developing therapeutic approaches for neurodegenerative and demyelinating disorders.
Experimental Protocols and Usage
The effective application of AP20187 in research requires specific experimental protocols and considerations.
In Vivo Applications
For in vivo studies, AP20187 has been administered at various doses depending on the model system and research objectives. In studies with ATTAC mice, AP20187 has typically been administered at 0.2-10 mg/kg body weight, with effective elimination of senescent cells observed at these doses .
Table 4: In Vivo Dosing Parameters for AP20187
Parameter | Value/Range |
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Typical Dose Range | 0.5-5 mg/kg body weight |
Administration Route | Intraperitoneal or intravenous injection |
Treatment Schedule | Varies by study; often bi-weekly |
Vehicle | Typically 4% ethanol, 10% PEG-400, 2% Tween-20 in water |
When administering AP20187 in vivo, researchers should monitor animals for potential side effects and adjust dosing as necessary to maintain animal welfare while achieving research objectives.
Analytical Methods for AP20187
The analysis and quality control of AP20187 involve several analytical techniques that ensure the compound's purity and efficacy in research applications.
Mass Spectrometry
Mass spectrometry provides another valuable tool for confirming the identity and purity of AP20187. The compound's molecular weight of 1482.75 Da serves as a characteristic identifier in mass spectrometric analysis .
Nuclear Magnetic Resonance (NMR)
Both hydrogen and carbon nuclear magnetic resonance (1H- and 13C-NMR) have been employed to characterize AP20187 and monitor its potential degradation . This technique provides detailed information about the compound's molecular structure and can be used to confirm its identity and purity.
Recent Developments and Future Directions
Research involving AP20187 continues to evolve, with recent publications highlighting its ongoing importance in various fields.
Recent Research Applications
Recent publications from 2024-2025 indicate the continued relevance of AP20187 in various research domains:
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Studies on ubiquitin-mediated recruitment of ATG9A-ATG2 lipid transfer complex and its role in clearing phosphorylated p62 aggregates (February 2025)
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Investigations of cholesterol accumulation in promoting photoreceptor senescence and retinal degeneration (August 2024)
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Research on distinct sequential death complexes regulating pyroptosis and IL-1β release in response to immune signaling blockade (July 2024)
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Studies on LXR/CD38 activation driving cholesterol-induced macrophage senescence and neurodegeneration via NAD pathways (May 2024)
These recent applications demonstrate the continued utility of AP20187 in advancing our understanding of fundamental cellular processes and disease mechanisms.
Future Research Directions
The versatility of AP20187 suggests several promising directions for future research:
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Development of more selective and potent dimerizers with improved pharmacokinetic properties
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Application in innovative therapeutic approaches targeting senescent cells (senolytic therapies)
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Expansion of conditional gene expression systems using AP20187-responsive elements
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Integration with emerging technologies such as optogenetics for combined spatio-temporal control of cellular processes
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Development of AP20187 derivatives with tissue-specific targeting capabilities
As research techniques and understanding of cellular processes advance, AP20187 is likely to remain a valuable tool in the scientific arsenal, helping to elucidate fundamental biological mechanisms and develop novel therapeutic approaches.
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